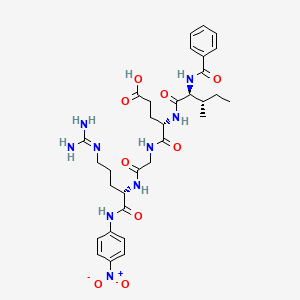

Bz-Ile-glu-gly-arg-pna

描述

“Bz-Ile-glu-gly-arg-pna”, also known as Bz-IEGR-pNA, is a substrate for plasma kallikrein and coagulation factor XIIa . It is a chromogenic substrate for factor Xa . The molecular weight of this compound is 697.75 .

Synthesis Analysis

The synthesis of “Bz-Ile-glu-gly-arg-pna” involves complex biochemical reactions. It has been used in the study of serine protease specificity for peptide chromogenic substrates . The substrate contains the peptide sequence Bz-Ile-Glu-Gly-Arg-pNA .Molecular Structure Analysis

The molecular formula of “Bz-Ile-glu-gly-arg-pna” is C32H43N9O9 . The InChI representation of the molecule is InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 .Chemical Reactions Analysis

“Bz-Ile-glu-gly-arg-pna” is involved in several biochemical reactions. It is a substrate for plasma kallikrein and coagulation factor XIIa . Factor Xa mediates the release of p-NA chromogen post hydrolysis of the substrate which is measurable photometrically .Physical And Chemical Properties Analysis

“Bz-Ile-glu-gly-arg-pna” has a molecular weight of 697.7 g/mol . Its molecular formula is C32H43N9O9 . The compound has a complexity of 921 .科学研究应用

Hematology Research: Factor Xa Activity Assay

Bz-Ile-glu-gly-arg-pna: is primarily used in hematology to study blood coagulation. It serves as a substrate for Factor Xa, which cleaves the peptide to release p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity . This application is crucial for understanding clotting disorders and developing anticoagulant therapies.

Drug Development: Screening of Anticoagulants

In the development of new anticoagulant drugs, Bz-Ile-glu-gly-arg-pna is used to screen potential inhibitors of Factor Xa . By measuring the decrease in colorimetric signal, researchers can identify compounds that effectively inhibit the enzyme, which is a promising target for preventing thrombosis.

Biochemistry: Enzyme Kinetics

This compound is also valuable in biochemistry for studying the kinetics of Factor Xa. By varying the concentration of Bz-Ile-glu-gly-arg-pna and measuring the rate of pNA release, scientists can determine the kinetic parameters of the enzyme, such as Km and Vmax .

Protease Research: Specificity and Regulation

The specificity of Factor Xa for the Ile-Glu-Gly-Arg sequence in Bz-Ile-glu-gly-arg-pna allows researchers to study the enzyme’s substrate specificity and regulatory mechanisms . This helps in understanding how Factor Xa is controlled within the coagulation cascade and its interaction with other proteins.

Pathology: Disease Marker Identification

Changes in Factor Xa activity, as measured by Bz-Ile-glu-gly-arg-pna cleavage, can serve as markers for various diseases. Elevated or reduced activity levels may indicate pathological conditions related to coagulation, such as deep vein thrombosis or hemophilia .

Educational Purposes: Teaching Laboratory Experiments

Lastly, Bz-Ile-glu-gly-arg-pna is used in academic settings for teaching purposes. It provides a hands-on experience for students learning about enzyme assays and the role of Factor Xa in coagulation, making it a valuable tool for educational laboratories .

作用机制

Target of Action

The primary target of Bz-Ile-Glu-Gly-Arg-pNA is Factor Xa . Factor Xa is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

Bz-Ile-Glu-Gly-Arg-pNA acts as a colorimetric substrate for Factor Xa . The compound contains a peptide sequence (Ile-Glu-Gly-Arg) that is preferentially bound and cleaved by Factor Xa . This cleavage releases p-nitroanilide (pNA), a chromophore that can be quantified by colorimetric detection .

Biochemical Pathways

The action of Bz-Ile-Glu-Gly-Arg-pNA is directly linked to the coagulation cascade. By acting as a substrate for Factor Xa, it allows for the measurement of Factor Xa activity . This can provide valuable information about the coagulation pathway and any alterations in its function.

Result of Action

The cleavage of Bz-Ile-Glu-Gly-Arg-pNA by Factor Xa results in the release of p-nitroanilide (pNA) . The amount of pNA released can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity . This can be used to assess the function of the coagulation cascade.

属性

IUPAC Name |

(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35)/t19-,23-,24-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYECEUZMVSGTMR-LBDWYMBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475101 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bz-Ile-glu-gly-arg-pna | |

CAS RN |

59068-47-2 | |

| Record name | Nalpha-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

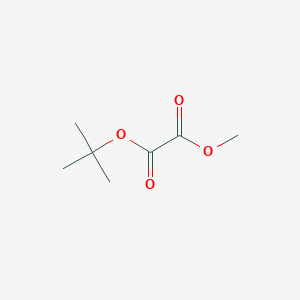

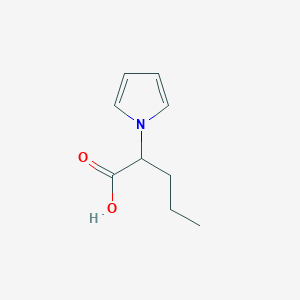

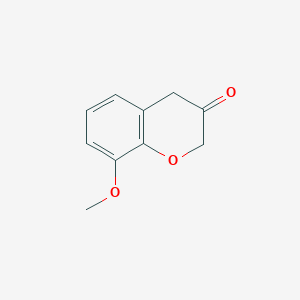

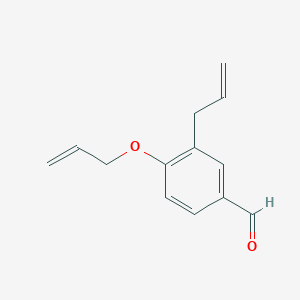

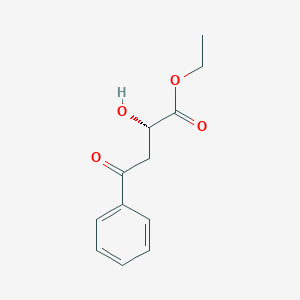

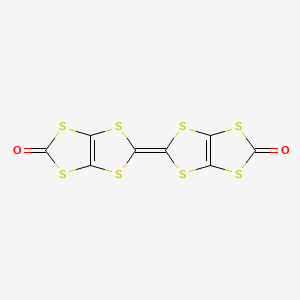

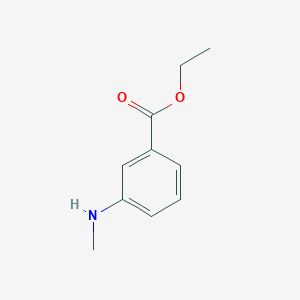

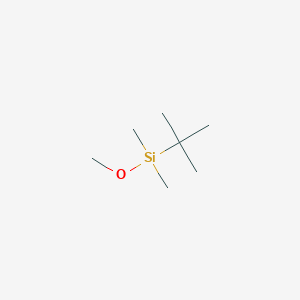

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

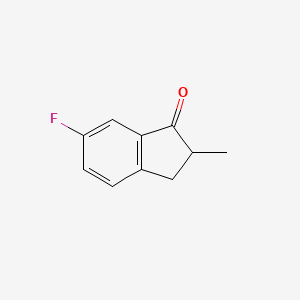

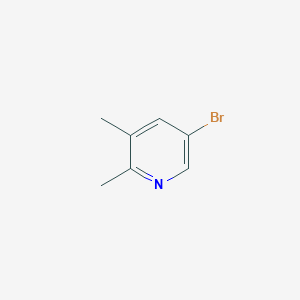

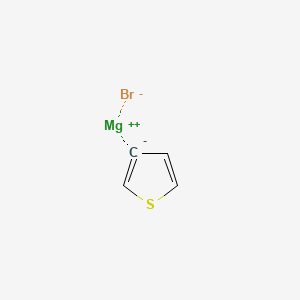

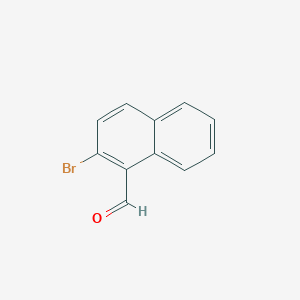

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。